Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate
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Overview
Description
Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a sulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate typically involves multiple steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The nitro-substituted ethyl benzoate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group.
Esterification: If not already in the ester form, the final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the use of strong acids and bases.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Sodium hydroxide for basic hydrolysis, hydrochloric acid for acidic hydrolysis.
Major Products
Reduction: Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-bromobenzenesulfonyl)oxy]-5-nitrobenzoate
- Ethyl 2-[(4-methylbenzenesulfonyl)oxy]-5-nitrobenzoate
Uniqueness
Ethyl 2-[(4-chlorobenzenesulfonyl)oxy]-5-nitrobenzoate is unique due to the presence of the chlorine atom in the sulfonyl group, which can influence its reactivity and interactions. Compared to its bromine or methyl analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H12ClNO7S |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfonyloxy-5-nitrobenzoate |
InChI |
InChI=1S/C15H12ClNO7S/c1-2-23-15(18)13-9-11(17(19)20)5-8-14(13)24-25(21,22)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3 |
InChI Key |
JHYPYMDBNLGFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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